![molecular formula C11H11NO3S B2511810 4-(4-Methoxyphenyl)thiomorpholine-3,5-dione CAS No. 338409-70-4](/img/structure/B2511810.png)
4-(4-Methoxyphenyl)thiomorpholine-3,5-dione
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Description
4-(4-Methoxyphenyl)thiomorpholine-3,5-dione, also known as MTMD, is a chemical compound that belongs to the class of thiomorpholines. This molecule has been studied extensively in scientific research due to its unique properties and potential applications. In
Scientific Research Applications
Medicinal Chemistry
4-(4-nitrophenyl)thiomorpholine serves as a precursor in medicinal chemistry. Researchers have explored its applications in various therapeutic areas:
- Antidiabetic Drugs : The compound has been investigated for its potential in antidiabetic drug development .
- Antimigraine Drugs : Its role in developing antimigraine medications has also been explored .
- Kinase Inhibitors : Kinase inhibitors are crucial for cancer treatment. This compound has been studied in this context .
- Reverse Transcriptase Inhibitors : These inhibitors are essential for managing viral infections, including HIV. 4-(4-nitrophenyl)thiomorpholine has been considered in this field .
- Antibiotics and Antifungals : Researchers have examined its antimicrobial properties, making it relevant for antibiotic and antifungal drug development .
- Antimycobacterial Agents : The compound’s potential as an antimycobacterial agent has also been investigated .
Chemical Synthesis and Building Blocks
- After reducing the nitro group in 4-(4-nitrophenyl)thiomorpholine, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions . This synthetic versatility makes it valuable for constructing more complex molecules.
Structural Characterization
- Researchers have structurally characterized 4-(4-nitrophenyl)thiomorpholine using X-ray crystallography, DFT calculations, and Hirshfeld surface analysis . Understanding its crystal and molecular structures aids in designing related compounds.
Hydrogen Bonding Studies
- The compound forms centrosymmetric dimers through intermolecular C–H···O weak hydrogen bonds. These interactions influence its solid-state structure and properties .
Comparison with Morpholine Analogue
- The solid-state structure of 4-(4-nitrophenyl)thiomorpholine differs significantly from that of its morpholine analogue. Understanding these differences informs drug design strategies .
properties
IUPAC Name |
4-(4-methoxyphenyl)thiomorpholine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-9-4-2-8(3-5-9)12-10(13)6-16-7-11(12)14/h2-5H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGJCYTYSYJEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CSCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenyl)thiomorpholine-3,5-dione |
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